![molecular formula C15H10N2O2 B14158422 3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione CAS No. 82652-21-9](/img/structure/B14158422.png)
3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione is a heterocyclic compound that belongs to the class of indolo-naphthyridines. These compounds are known for their complex structures and potential biological activities. The unique arrangement of nitrogen atoms within the fused ring system makes this compound an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of indole derivatives with appropriate naphthyridine precursors under specific conditions. For example, the annulation reaction of indoles with 2-vinylanilines in the presence of iodine has been reported to yield similar indolo-naphthyridine structures .
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
- 10-Methoxy-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one
Uniqueness
3-Methyl-6H-indolo[3,2,1-de][1,5]naphthyridin-2,6-dione stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development.
Properties
CAS No. |
82652-21-9 |
|---|---|
Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),8,10,12,14-hexaene-2,7-dione |
InChI |
InChI=1S/C15H10N2O2/c1-16-12-6-7-13(18)17-11-5-3-2-4-9(11)10(15(12)17)8-14(16)19/h2-8H,1H3 |
InChI Key |
OSQVNYBFJBIHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C3C(=CC1=O)C4=CC=CC=C4N3C(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


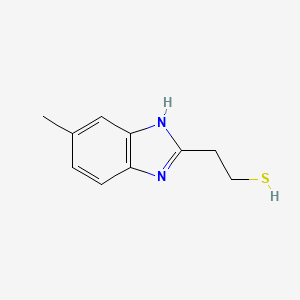
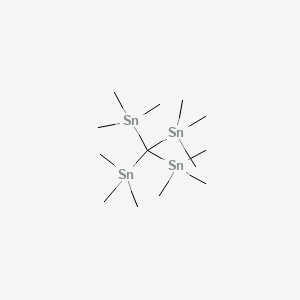
![N-[(2-cyanophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B14158368.png)
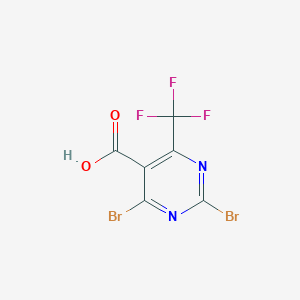
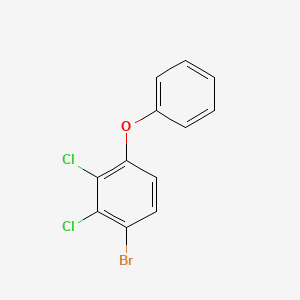
![6-(1,3-benzodioxol-5-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14158389.png)
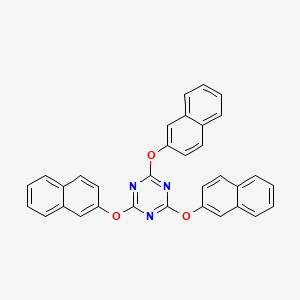

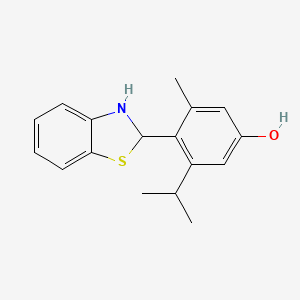
![N-[[(2-thiophen-2-ylacetyl)amino]carbamothioyl]furan-2-carboxamide](/img/structure/B14158407.png)
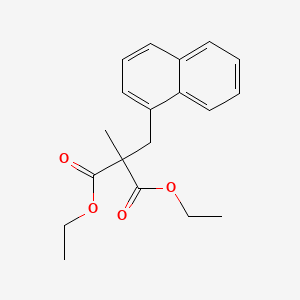
![4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile](/img/structure/B14158415.png)

![6-Amino-2-carbazoyl-1,3-diketo-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B14158444.png)
